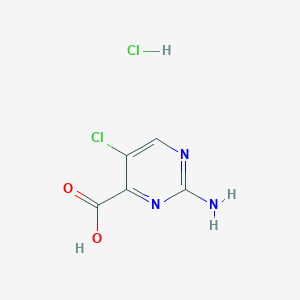

2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-5-chloropyrimidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2.ClH/c6-2-1-8-5(7)9-3(2)4(10)11;/h1H,(H,10,11)(H2,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXGZTTYUZPTLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)C(=O)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride typically involves the use of pyrimidine derivatives. One common method includes the reaction of 2-chloropyrimidine-5-carboxylic acid with ammonia under controlled conditions . Another approach involves the use of an indium-mediated sonochemical Reformatsky reaction, which is a two-step route .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.

Chemical Reactions Analysis

Nucleophilic Substitution at the 5-Chloro Position

The chlorine atom at the 5-position undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effects of the adjacent carboxylic acid and amino groups.

Key Observations :

-

Reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient pyrimidine ring .

-

The hydrochloride salt enhances solubility in polar solvents like water or ethanol, accelerating reaction kinetics .

Reactions of the Amino Group

The 2-amino group participates in condensation and acylation reactions, forming derivatives with modified bioactivity.

Acylation

Mechanistic Insight :

-

The amino group acts as a nucleophile, attacking electrophilic acylating agents. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is commonly used to activate carboxylic acids for amide bond formation .

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety undergoes classical transformations, enabling diversification of the molecule’s physicochemical properties.

Esterification

| Alcohol | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Methanol | H₂SO₄ (cat.), reflux | Methyl 2-amino-5-chloropyrimidine-4-carboxylate | 78% | |

| Ethanol | SOCl₂, 70°C | Ethyl 2-amino-5-chloropyrimidine-4-carboxylate | 92% |

Notes :

-

Thionyl chloride (SOCl₂) converts the acid to an acyl chloride intermediate, which reacts efficiently with alcohols .

Reduction to Alcohol

| Reducing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → reflux | 2-Amino-5-chloropyrimidine-4-methanol | 68% |

Oxidation and Redox Reactions

The amino and carboxylic acid groups are susceptible to redox transformations:

Critical Considerations :

-

Over-oxidation risks exist with strong oxidizing agents, necessitating controlled conditions .

-

Decarboxylation is thermally induced and proceeds via a radical mechanism .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

| Reagent | Conditions | Product | Application | References |

|---|---|---|---|---|

| Thiourea | HCl, EtOH, reflux | Pyrimido[4,5-d]thiazole derivative | Antimicrobial agents |

Synthetic Utility :

Scientific Research Applications

2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and used in the development of pharmaceutical compounds.

Industry: Utilized in the production

Biological Activity

2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride is a heterocyclic compound with significant biological activities, particularly in medicinal chemistry. This compound is part of the pyrimidine family, which is known for its diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 162.56 g/mol. The compound features an amino group at the 2-position, a chlorine atom at the 5-position, and a carboxylic acid functional group at the 4-position. These functional groups contribute to its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity :

- Anticancer Properties :

- Enzyme Inhibition :

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Kinases : The compound's interaction with kinases can disrupt signaling pathways essential for cell growth and division.

- Nucleic Acid Interaction : Due to its structural resemblance to nucleobases, it may interfere with DNA and RNA synthesis, thereby affecting cellular replication processes .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Active against S. aureus, E. coli | |

| Anticancer | Inhibits VEGFR-2 and CDK1 | |

| Enzyme Inhibition | Interacts with nucleotide metabolism enzymes |

Case Study: Antibacterial Efficacy

A study focused on the antibacterial efficacy of pyrimidine derivatives found that this compound exhibited significant activity against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative treatment option .

Case Study: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (H1975) cells. The IC50 values indicated potent activity compared to established chemotherapeutics such as 5-Fluorouracil .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Pyrimidine core with amino (-NH₂) at position 2, chloro (-Cl) at position 5, and carboxylic acid (-COOH) at position 2. The hydrochloride salt enhances aqueous solubility and stability .

Comparison with Structural Analogues

2.1. Positional Isomers and Substituent Variations

Impact of Substituents :

- Amino Group Position: The 2-amino group in the target compound facilitates hydrogen bonding in biological systems, unlike the 4-amino or 6-amino isomers .

- Carboxylic Acid vs. Carbaldehyde : The COOH group enables salt formation (e.g., hydrochlorides) and ionic interactions, whereas CHO is reactive in condensation reactions .

2.2. Halogen and Functional Group Variations

Impact of Halogens and Functional Groups :

- Chloro vs. Bromo : Bromine’s higher atomic radius may hinder binding in enzyme pockets compared to chlorine .

- Carboxylic Acid vs. Ester : COOH’s acidity (pKa ~2-3) enables salt formation, whereas esters are hydrolyzed in vivo to active acids .

2.3. Hydrochloride Salts of Pyrimidine Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.